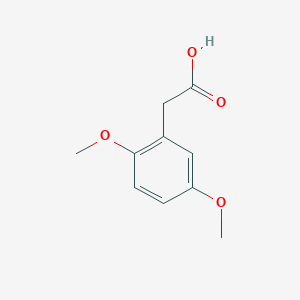

2,5-Dimethoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZDYQUXRFATHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061948 | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-25-4 | |

| Record name | 2,5-Dimethoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dimethoxyphenylacetic acid chemical properties

An In-depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid: Properties, Synthesis, and Applications

Introduction

This compound (2,5-DMPAA) is a versatile aromatic carboxylic acid that serves as a crucial building block and intermediate in a multitude of scientific domains.[1] Characterized by a phenyl ring substituted with two methoxy groups and an acetic acid moiety, its unique electronic and structural properties make it a compound of significant interest.[2] For researchers in pharmaceutical development and medicinal chemistry, 2,5-DMPAA is a key precursor in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1][3] Its utility also extends to analytical chemistry, where it functions as a reference standard, and to organic synthesis for the development of novel materials.[1] This guide provides a comprehensive technical overview of its chemical properties, established synthetic protocols, spectroscopic profile, and critical applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Profile

The fundamental identity and purity of 2,5-DMPAA are established through its distinct physicochemical properties and spectroscopic signatures.

Core Chemical Properties

A summary of the essential physicochemical data for 2,5-DMPAA is presented below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1758-25-4 | [1][4][5] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][4] |

| Molecular Weight | 196.20 g/mol | [1][4] |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetic acid | [4][6] |

| Appearance | Off-white to yellow crystalline powder | [1][6] |

| Melting Point | 123-125 °C | [1][7] |

| Purity | Typically ≥98% | [5] |

| InChI Key | BBZDYQUXRFATHZ-UHFFFAOYSA-N | [5][6] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 2,5-DMPAA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the protons of the two methoxy groups.[4]

-

¹³C NMR : The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methoxy carbons, confirming the carbon skeleton.[4][8]

-

-

Mass Spectrometry (MS) :

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid group (typically ~2500-3300 cm⁻¹), a sharp C=O stretching vibration (~1700 cm⁻¹), and C-O stretching bands for the methoxy groups and the carboxylic acid.

-

Synthesis and Reactivity

The synthesis of 2,5-DMPAA is well-established, with the Willgerodt-Kindler reaction being a classical and reliable method.

Synthetic Pathway: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a robust pathway to synthesize aryl-acetic acids from the corresponding aryl ketones. The process involves the reaction of an acetophenone derivative with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.[9] This method is advantageous for its reliability in converting the ketone functional group into the required phenylacetic acid structure.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 2,5-DMPAA.[9]

Step 1: Formation of the Thiomorpholide Intermediate

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (II) (45 g), sulfur (12 g), and morpholine (27 g).[9]

-

Heat the mixture under reflux for 6 hours. The reaction mixture will become a reddish-yellow mass.[9]

-

After reflux, pour the hot mixture into ice-cold water to precipitate the crude thiomorpholide intermediate.[9]

-

Wash the crude solid thoroughly with water to remove any unreacted morpholine and sulfur.[9]

Step 2: Hydrolysis to this compound

-

Transfer the crude thiomorpholide to a larger flask containing 500 mL of 10% ethanolic sodium hydroxide.[9]

-

Reflux the mixture for 10 hours to ensure complete hydrolysis.[9]

-

After hydrolysis, remove most of the ethanol via distillation.[9]

-

Add 250 mL of water to the residue to dissolve the sodium salt of the product.[9]

-

Cool the alkaline solution in an ice bath and make it strongly acidic by the careful addition of a concentrated mineral acid (e.g., HCl).[9]

-

The this compound (III) will precipitate out as a solid.[9]

-

Extract the product from the cooled aqueous solution using diethyl ether.[9]

-

Combine the ethereal extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the final product.[9]

An alternative patented method involves a four-step process starting from 1,4-dimethoxybenzene, which reportedly achieves a higher overall yield.[10]

Applications in Research and Drug Development

The structural features of 2,5-DMPAA make it a valuable precursor in several areas of chemical and pharmaceutical research.

Intermediate for Neurological Agents

2,5-DMPAA is a pivotal intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its phenylacetic acid scaffold is a common feature in many psychoactive compounds. For instance, it is a known metabolite of the psychedelic phenethylamine 2C-B, where it is formed via oxidative deamination.[11]

More significantly, the 2,5-dimethoxyphenyl motif is a core component of many potent and selective serotonin 5-HT₂A receptor agonists.[3][12] These agonists are under intense investigation for their therapeutic potential in treating depression, anxiety, and substance abuse disorders.[3] 2,5-DMPAA serves as a starting point for elaborating the structure to create more complex molecules, such as the 2,5-dimethoxyphenylpiperidines, which have shown high selectivity for the 5-HT₂A receptor.[3][12]

Other Scientific Applications

Beyond its prominent role in medicinal chemistry, 2,5-DMPAA finds use in other scientific fields:

-

Analytical Chemistry : It serves as a certified reference standard for the identification and quantification of related compounds in complex matrices using techniques like chromatography and mass spectrometry.[1]

-

Agricultural Chemistry : The compound is investigated for its potential in developing novel plant growth regulators, contributing to research in sustainable agriculture.[1]

Safety and Handling

As with any laboratory chemical, proper handling of 2,5-DMPAA is essential to ensure personnel safety.

-

GHS Hazard Classification : According to aggregated data, 2,5-DMPAA is classified as follows:

-

Pictogram : GHS07 (Exclamation Mark).[5]

Recommended Handling Procedures :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[13][14]

-

Personal Protective Equipment (PPE) :

-

First Aid Measures :

-

Storage : Store in a cool, dry, dark location in a tightly sealed container.[14]

Conclusion

This compound is more than a simple organic molecule; it is a foundational tool for innovation in science. Its well-defined chemical properties, reliable synthetic routes, and critical role as a precursor to advanced pharmaceutical agents underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's characteristics is essential for leveraging its full potential in creating next-generation therapeutics and other advanced chemical applications.

References

-

Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.

- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]

- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

- MDPI. (2023).

-

Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1758-25-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1758-25-4 [sigmaaldrich.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. (2,5-Dimethoxyphenyl)acetic acid | 1758-25-4 [chemicalbook.com]

- 8. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR spectrum [chemicalbook.com]

- 9. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 10. CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid - Google Patents [patents.google.com]

- 11. 2C-B - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

2,5-Dimethoxyphenylacetic acid CAS number 1758-25-4

An In-Depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid (CAS 1758-25-4)

Introduction

This compound (2,5-DMPAA), identified by CAS number 1758-25-4, is an aromatic carboxylic acid of significant interest in pharmaceutical development, organic synthesis, and forensic chemistry.[1][2] Its molecular structure, featuring a phenyl ring substituted with two methoxy groups and an acetic acid moiety, makes it a versatile intermediate for synthesizing more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical methods, tailored for researchers and professionals in the chemical and biomedical sciences.

Physicochemical and Spectroscopic Data

2,5-DMPAA is typically a white to off-white crystalline solid at room temperature.[2][3] Its solubility is limited in water but good in organic solvents like ethanol and methanol.[2] The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1758-25-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][4] |

| Molecular Weight | 196.20 g/mol | [1][4] |

| Melting Point | 121-128 °C | [1][3][5] |

| Appearance | Off-white to yellow powder or crystals | [1][3] |

| Purity | ≥98% (Typical) | [3] |

| InChI Key | BBZDYQUXRFATHZ-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=C(OC)C(CC(O)=O)=C1 | [2][3] |

| logP (Octanol/Water) | 1.331 | [6] |

Spectroscopic data is critical for the unambiguous identification of 2,5-DMPAA. Various spectral data, including 1H NMR, 13C NMR, and mass spectrometry, are available in public databases for reference.[7]

Synthesis Methodologies

The synthesis of 2,5-DMPAA is well-documented, with the Willgerodt-Kindler reaction being a classical and frequently cited method.[8][9] This reaction transforms an aryl alkyl ketone into a terminal carboxylic acid with the same number of carbon atoms.

Willgerodt-Kindler Reaction Protocol

This pathway begins with the Friedel-Crafts acylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxyacetophenone, which is then converted to 2,5-DMPAA.[8][9]

Step 1: Synthesis of 2,5-Dimethoxyacetophenone

-

React 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[8][9]

-

The reaction mixture is worked up to isolate the ketone intermediate, 2,5-dimethoxyacetophenone.

Step 2: Synthesis of this compound

-

A mixture of 2,5-dimethoxyacetophenone (1 part), elemental sulfur (approx. 0.3 parts), and morpholine (approx. 0.6 parts) is heated under reflux for several hours (e.g., 6 hours).[8]

-

During this step, the ketone is converted to a thiomorpholide intermediate.

-

The hot reaction mixture is poured into cold water, and the crude thiomorpholide is isolated.[8]

-

The crude intermediate is then subjected to hydrolysis by refluxing with an ethanolic sodium hydroxide solution (e.g., 10% NaOH in ethanol) for an extended period (e.g., 10 hours).[8]

-

After hydrolysis, most of the ethanol is removed by distillation. The residue is diluted with water, and the resulting alkaline solution is strongly acidified (e.g., with HCl).[8]

-

The acidified solution is cooled, and the precipitated this compound is extracted with an organic solvent, such as ether.[8]

-

Evaporation of the solvent yields the final product, which can be further purified by recrystallization.[8]

Causality Note: The Willgerodt-Kindler reaction is effective for this transformation because it facilitates the migration of the carbonyl group from an internal position to the terminal carbon of the alkyl chain, followed by oxidation to a carboxylic acid. The use of sulfur and a high-boiling amine like morpholine is characteristic of this reaction.

Alternative Synthesis Route

A patented alternative method avoids the Willgerodt-Kindler reaction and reports higher yields. This multi-step process involves:

-

Formylation of 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzaldehyde.[10]

-

Reduction of the aldehyde to 2,5-dimethoxybenzyl alcohol.[10]

-

Conversion of the alcohol to 2-bromomethyl-1,4-dimethoxybenzene using a bromination reagent.[10]

-

Finally, reaction of the brominated intermediate with magnesium or butyl lithium and carbon dioxide (carboxylation) to produce this compound.[10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1758-25-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2,5-Dimethoxyphenyl)acetic acid CAS#: 1758-25-4 [m.chemicalbook.com]

- 6. Benzeneacetic acid, 2,5-dimethoxy- (CAS 1758-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR [m.chemicalbook.com]

- 8. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 9. prepchem.com [prepchem.com]

- 10. CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid - Google Patents [patents.google.com]

Molecular structure of 2,5-Dimethoxyphenylacetic acid

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,5-Dimethoxyphenylacetic Acid

Introduction

This compound (2,5-DMPAA) is an aromatic carboxylic acid that serves as a crucial intermediate and building block in the fields of organic synthesis and medicinal chemistry.[1][2] Its molecular framework, characterized by a phenylacetic acid core substituted with two methoxy groups at the 2 and 5 positions, imparts unique chemical properties that make it a valuable precursor for a range of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, analytical characterization, and its significant role in contemporary scientific research, particularly in drug development and neuroscience.

Molecular Structure and Physicochemical Properties

The foundational attributes of 2,5-DMPAA are rooted in its distinct molecular architecture. The presence of the carboxylic acid group and the electron-donating methoxy groups on the benzene ring dictates its reactivity and physical characteristics.

IUPAC Name: 2-(2,5-dimethoxyphenyl)acetic acid[3] CAS Number: 1758-25-4[3] Molecular Formula: C₁₀H₁₂O₄[3] Molecular Weight: 196.20 g/mol [3]

Caption: .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to cream crystalline powder | [4] |

| Melting Point | 121-128 °C | [4][5] |

| Purity | ≥98% | [5] |

| SMILES | COC1=CC(=C(C=C1)OC)CC(=O)O | [3] |

| InChI Key | BBZDYQUXRFATHZ-UHFFFAOYSA-N | [3][5] |

| InChI | 1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | [3][5] |

Synthesis Methodologies

The synthesis of 2,5-DMPAA can be accomplished through several routes, with the Willgerodt-Kindler reaction being a historically significant and frequently cited method. This reaction facilitates the conversion of an aryl alkyl ketone into a terminal carboxylic acid with the same number of carbon atoms.

Synthesis via the Willgerodt-Kindler Reaction

A common and effective pathway starts from 1,4-dimethoxybenzene, which is first acetylated to form 2,5-dimethoxyacetophenone. This ketone intermediate is then subjected to the Willgerodt-Kindler reaction using sulfur and a secondary amine like morpholine to yield a thiomorpholide, which is subsequently hydrolyzed to the desired carboxylic acid.[6][7]

Caption: Willgerodt-Kindler synthesis workflow for 2,5-DMPAA.

Experimental Protocol: Willgerodt-Kindler Synthesis of 2,5-DMPAA [6]

-

Preparation of 2,5-Dimethoxyacetophenone (Intermediate II): This intermediate is prepared from 1,4-dimethoxybenzene and acetyl chloride in the presence of anhydrous aluminum chloride, following established Friedel-Crafts acylation procedures.

-

Synthesis of the Thiomorpholide: A mixture of 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g) is heated under reflux for 6 hours. The reaction mixture is then poured into ice-cold water.

-

Hydrolysis to this compound (III): The crude thiomorpholide obtained is washed thoroughly with water. To this crude product, 500 ml of 10% ethanolic sodium hydroxide is added, and the mixture is refluxed for 10 hours.

-

Work-up and Isolation: Most of the ethanol is removed by distillation. Water (250 ml) is added to the residue, and the alkaline solution is made strongly acidic. The solution is cooled and extracted with ether. The solvent is evaporated from the ethereal extract to yield the final product, this compound.

Alternative Synthesis Route

An alternative method, outlined in patent literature, avoids the Willgerodt-Kindler reaction. This process involves:

-

Formylation of 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzaldehyde.

-

Reduction of the aldehyde to 2,5-dimethoxybenzyl alcohol.

-

Conversion of the alcohol to 2-bromomethyl-1,4-dimethoxybenzene using a bromination reagent.

-

Reaction of the brominated intermediate with magnesium or butyl lithium and subsequent carboxylation with carbon dioxide to afford this compound.[8]

This route is reported to potentially offer higher yields compared to the Willgerodt-Kindler method.[8]

Spectroscopic and Analytical Characterization

The structural elucidation of 2,5-DMPAA is definitively achieved through a combination of modern spectroscopic techniques. The data from NMR, IR, and Mass Spectrometry provide a complete "fingerprint" of the molecule.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Peaks / Signals | Interpretation | Reference(s) |

| ¹H NMR | δ ~10-12 ppm (s, 1H)δ ~6.7-6.9 ppm (m, 3H)δ ~3.75 ppm (s, 3H)δ ~3.74 ppm (s, 3H)δ ~3.6 ppm (s, 2H) | Carboxylic acid proton (-COOH)Aromatic protonsMethoxy protons (-OCH₃)Methoxy protons (-OCH₃)Methylene protons (-CH₂-) | [3] |

| ¹³C NMR | δ ~170-180 ppmδ ~150-155 ppmδ ~110-125 ppmδ ~55-56 ppmδ ~35-40 ppm | Carboxylic carbon (C=O)Aromatic carbons attached to oxygenAromatic carbonsMethoxy carbons (-OCH₃)Methylene carbon (-CH₂-) | [3][9] |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~1200-1300 cm⁻¹~2850-3000 cm⁻¹ | O-H stretch (carboxylic acid dimer)C=O stretch (carboxylic acid)C-O stretch (aryl ether)C-H stretch (aliphatic/aromatic) | [3][10][11] |

| Mass Spectrometry | m/z 196 (M⁺)m/z 151 | Molecular ion peakFragment from loss of -COOH | [12][13] |

Note: Specific chemical shifts (δ) and wavenumbers (cm⁻¹) can vary slightly based on the solvent and instrument used.

Applications and Significance in Research

The utility of 2,5-DMPAA extends far beyond its fundamental chemical identity. It is a pivotal molecule in pharmaceutical research and neuropharmacology, primarily due to its structural relationship with a class of psychoactive phenethylamines.

Pharmaceutical Intermediate

2,5-DMPAA is a versatile intermediate for synthesizing more complex chemical entities.[1] Its structure is a key component in the development of novel therapeutic agents, with research focusing on treatments for neurological disorders.[1] The 2,5-dimethoxy substitution pattern is a recognized motif for conferring potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR), a key target for psychedelic drugs and potential new-generation antidepressants and anxiolytics.[14]

Metabolite in Forensic and Clinical Analysis

A highly significant application arises in the field of toxicology and drug metabolism. 2,5-DMPAA is the major human metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive hallucinogen.[15][16] The metabolic pathway involves oxidative deamination of 2C-B by monoamine oxidase (MAO), followed by oxidation to the corresponding carboxylic acid.[15][16] Consequently, the detection of 2,5-DMPAA (or its brominated analog) in urine is a definitive marker for the consumption of 2C-B, making it a critical analyte in forensic investigations.[15]

Caption: Metabolic conversion of 2C-B to its major acid metabolite.

Foundation for Structure-Activity Relationship (SAR) Studies

The 2,5-dimethoxyphenyl scaffold is foundational in the design of serotonergic ligands. Structure-activity relationship studies on 2,5-dimethoxyphenethylamines and related compounds have led to the discovery of potent and selective serotonin 5-HT₂ receptor agonists.[17][18][19] These studies are crucial for developing new tool molecules to investigate the therapeutic potential of 5-HT₂ receptor activation and for designing novel psychiatric drugs with improved efficacy and safety profiles, potentially separating therapeutic effects from psychedelic activity.[17]

Conclusion

This compound is a molecule of substantial scientific interest. Its structure, while seemingly simple, provides a versatile platform for complex organic synthesis. Through well-established synthetic protocols like the Willgerodt-Kindler reaction, it is readily accessible for research purposes. The definitive characterization of its molecular structure by spectroscopic methods provides the necessary quality assurance for its use in demanding applications. Its most profound impact lies in the realm of drug development and neuroscience, where it serves as both a key synthetic precursor for novel 5-HT₂ₐR agonists and a critical biomarker for the metabolism of psychoactive substances. This dual role ensures its continued relevance for researchers, scientists, and drug development professionals dedicated to advancing chemical synthesis and understanding neuropharmacology.

References

-

Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [Link]

-

This compound | C10H12O4 | CID 74469. PubChem - NIH. [Link]

- Preparation method of 2, 5-dimethoxy phenylacetic acid.

- Preparation method of 2,5-dimethylphenylacetic acid.

-

Synthesis of 2,5-dimethoxyacetophenone. PrepChem.com. [Link]

-

This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

This compound - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

This compound. Stenutz. [Link]

-

Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]

-

Notes- A New Route to this compound. ACS Publications. [Link]

-

Acetic acid (2,5-dimethoxybenzyl) ester - Spectra. SpectraBase. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities by Taylor & Francis. [Link]

-

2C-B - Wikipedia. Wikipedia. [Link]

-

Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. MDPI. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]

-

The bioactivity of 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and its detection in rat urine by capillary electrophoresis combined with an on-line sample concentration technique. PubMed. [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

-

Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2,5-Dimethoxyphenyl)acetic acid | 1758-25-4 [chemicalbook.com]

- 3. This compound | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 1758-25-4 [sigmaaldrich.com]

- 6. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 7. prepchem.com [prepchem.com]

- 8. CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid - Google Patents [patents.google.com]

- 9. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR spectrum [chemicalbook.com]

- 10. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) IR Spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) MS [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2C-B - Wikipedia [en.wikipedia.org]

- 17. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(2,5-Dimethoxyphenyl)acetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dimethoxyphenyl)acetic acid, a significant aromatic carboxylic acid, serves as a pivotal intermediate in the realms of pharmaceutical development and organic synthesis.[1] Its unique molecular architecture, featuring a phenyl ring substituted with two methoxy groups and an acetic acid moiety, imparts a desirable combination of reactivity and solubility. This makes it an ideal precursor for the synthesis of a variety of bioactive molecules.[1] This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, analytical characterization, and its expanding role in medicinal chemistry and material science. The officially recognized IUPAC name for this compound is 2-(2,5-dimethoxyphenyl)acetic acid.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(2,5-dimethoxyphenyl)acetic acid is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1758-25-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 196.20 g/mol | [1][2][4] |

| Appearance | Off-white powder | [1] |

| Melting Point | 123-125 °C | [1] |

| Purity | ≥ 98% | [1] |

| InChI Key | BBZDYQUXRFATHZ-UHFFFAOYSA-N | [2][3] |

| SMILES | COC1=CC(=C(C=C1)OC)CC(=O)O | [2] |

Synthesis of 2-(2,5-Dimethoxyphenyl)acetic Acid

The synthesis of 2-(2,5-dimethoxyphenyl)acetic acid can be achieved through various routes. A commonly employed method is the Willgerodt-Kindler reaction, which is a powerful tool for converting aryl alkyl ketones into the corresponding amides and subsequently to carboxylic acids with the same number of carbon atoms.

A notable synthesis pathway begins with 1,4-dimethoxybenzene, which is first subjected to a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2,5-dimethoxyacetophenone.[5][6] The resulting ketone then undergoes the Willgerodt reaction.[5] This involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide intermediate.[5] Subsequent hydrolysis of this intermediate with an ethanolic sodium hydroxide solution, followed by acidification, yields the final product, 2-(2,5-dimethoxyphenyl)acetic acid.[5]

An alternative patented method involves a four-step process starting from 1,4-dimethoxybenzene, which is reported to have a higher overall yield than the Willgenodt-Kindler method.[7] This process includes formylation, reduction to the corresponding benzyl alcohol, bromination, and finally a Grignard reaction with carbon dioxide to produce the desired acid.[7]

Experimental Protocol: Willgerodt-Kindler Synthesis

The following is a generalized protocol based on the Willgerodt-Kindler reaction for the synthesis of 2-(2,5-dimethoxyphenyl)acetic acid:

-

Synthesis of 2,5-Dimethoxyacetophenone: To a solution of 1,4-dimethoxybenzene in a suitable solvent, add acetyl chloride and anhydrous aluminum chloride portion-wise while maintaining a low temperature. The reaction mixture is stirred until completion and then worked up to isolate the 2,5-dimethoxyacetophenone.

-

Willgerodt-Kindler Reaction: A mixture of 2,5-dimethoxyacetophenone, sulfur, and morpholine is heated under reflux for several hours.[5]

-

Hydrolysis: The resulting crude thiomorpholide is then subjected to hydrolysis by refluxing with a 10% ethanolic sodium hydroxide solution for an extended period.[5]

-

Purification: After hydrolysis, the ethanol is removed, and the residue is diluted with water. The aqueous solution is then made strongly acidic, leading to the precipitation of the crude 2-(2,5-dimethoxyphenyl)acetic acid, which can be further purified by recrystallization.[5]

Caption: Workflow for the synthesis of 2-(2,5-dimethoxyphenyl)acetic acid via the Willgerodt-Kindler reaction.

Analytical Characterization

The structural confirmation and purity assessment of 2-(2,5-dimethoxyphenyl)acetic acid are crucial. This is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, and C-O stretches from the ether linkages.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of 2-(2,5-dimethoxyphenyl)acetic acid will show a molecular ion peak corresponding to its molecular weight of 196.20 g/mol .[9][10]

Applications in Drug Development and Research

2-(2,5-Dimethoxyphenyl)acetic acid is a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its utility extends to the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs, due to its potential to modulate biological pathways.[1]

Role as a Precursor and Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a known metabolite of the psychoactive compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine), identified as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[11] The 2,5-dimethoxy motif is recognized for conferring potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR), a key target for psychedelic drugs and a focus of research for treating various psychiatric disorders.[12][13][14]

Use in Analytical Chemistry

In addition to its role in synthesis, 2-(2,5-dimethoxyphenyl)acetic acid is utilized as a reference standard in analytical techniques such as chromatography and mass spectrometry.[1] This allows for the accurate identification and quantification of related compounds in complex biological and chemical matrices.[1]

Caption: Key application areas of 2-(2,5-dimethoxyphenyl)acetic acid.

Conclusion

2-(2,5-Dimethoxyphenyl)acetic acid stands as a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined chemical properties, established synthesis routes, and diverse applications underscore its importance as a versatile chemical intermediate. As research into novel therapeutics continues to evolve, the demand for and applications of this valuable building block are poised to expand.

References

-

PubChem. (n.d.). 2,5-Dimethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.

- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Retrieved from [Link]

-

Advent Bio. (n.d.). 2-(2,5-dimethoxyphenyl)acetic acid. Retrieved from [Link]

-

PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 6. prepchem.com [prepchem.com]

- 7. CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid - Google Patents [patents.google.com]

- 8. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR spectrum [chemicalbook.com]

- 9. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) MS [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 2C-B - Wikipedia [en.wikipedia.org]

- 12. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and chemical properties of 2,5-Dimethoxyphenylacetic acid

An In-Depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid

Introduction

This compound (2,5-DMPAA) is an aromatic carboxylic acid that serves as a pivotal intermediate in diverse fields of chemical and pharmaceutical research.[1] Characterized by a phenyl ring substituted with two methoxy groups and an acetic acid moiety, its unique electronic and structural features make it a versatile building block for complex organic synthesis.[2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, analytical methods, and applications, with a focus on its relevance to researchers and professionals in drug development. Its role extends from being a key precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, to serving as an analytical reference standard.[1]

Physicochemical and Structural Properties

The physical and chemical characteristics of 2,5-DMPAA are fundamental to its handling, reactivity, and application in various experimental settings. These properties are summarized below.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetic acid | [3][4] |

| Synonyms | Homogentisic acid dimethyl ether, (2,5-Dimethoxy)acetic acid | [1][2] |

| CAS Number | 1758-25-4 | [1][5] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Appearance | Off-white to yellow powder or crystals | [1][6] |

| Melting Point | 121-128 °C | [1][6][7] |

| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [2] |

| InChI Key | BBZDYQUXRFATHZ-UHFFFAOYSA-N | [4][5] |

| SMILES | COC1=CC=C(OC)C(CC(O)=O)=C1 | [4] |

Molecular Structure

The structure of this compound consists of a benzene ring substituted at positions 2 and 5 with methoxy (-OCH₃) groups and at position 1 with a carboxymethyl (-CH₂COOH) group. The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring.

Caption: Willgerodt-Kindler synthesis of 2,5-DMPAA.

An alternative patented method involves a multi-step synthesis starting from 1,4-dimethoxybenzene, proceeding through formylation, reduction, bromination, and finally a Grignard reaction with carbon dioxide to form the acetic acid moiety. [8]This method is reported to have a higher overall yield compared to the Willgerodt-Kindler approach. [8]

Chemical Reactivity

-

Carboxylic Acid Group : The carboxylic acid functional group is the primary site of reactivity, readily undergoing esterification when refluxed with an alcohol in the presence of an acid catalyst. [9]It can also be reduced to the corresponding alcohol, 2-(2,5-dimethoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LAH). [9]* Aromatic Ring : The two methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution.

Applications in Research and Drug Development

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development.

-

Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various pharmaceuticals. [1][7]Its structure is a scaffold for developing novel therapeutic agents, including analgesics and anti-inflammatory drugs, due to its potential to modulate biological pathways. [1]* Neurological Research : The 2,5-dimethoxyphenyl moiety is present in a number of psychoactive compounds and is a core structure in the development of selective serotonin 5-HT2A receptor agonists, which are being investigated for treating psychiatric disorders like depression and anxiety. [10][11]* Metabolism Studies : 2,5-DMPAA is structurally related to metabolites of certain psychoactive phenethylamines. For instance, 4-Bromo-2,5-dimethoxyphenylacetic acid is the major human metabolite of the hallucinogen 4-bromo-2,5-dimethoxyphenethylamine (2C-B). [12][13]Understanding the properties of 2,5-DMPAA can provide insights into the metabolism and detection of these substances. [13][14]* Analytical Standard : The compound is also utilized as a reference standard in analytical chemistry for the accurate identification and quantification of related compounds in complex mixtures using techniques like chromatography and mass spectrometry. [1]

Analytical Methodologies

Accurate analysis of this compound is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

Protocol: GC-MS Analysis of 2,5-DMPAA

This protocol outlines a general procedure for the analysis of 2,5-DMPAA. Derivatization is often required to increase the volatility of the carboxylic acid for GC analysis.

-

Sample Preparation :

-

Accurately weigh a small amount of the sample.

-

Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).

-

-

Derivatization (Silylation) :

-

Transfer a known volume of the sample solution to a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to form the trimethylsilyl (TMS) ester.

-

-

GC-MS Injection :

-

Cool the derivatized sample to room temperature.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

-

Chromatographic Conditions :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas : Helium at a constant flow rate.

-

Temperature Program : An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Mode : Acquire data in full scan mode to identify the compound and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity and specificity. [14]6. Data Analysis :

-

Identify the peak corresponding to the TMS-derivatized 2,5-DMPAA based on its retention time and mass spectrum.

-

Confirm the identity by comparing the obtained mass spectrum with a reference library spectrum. [15]

-

Caption: General workflow for GC-MS analysis of 2,5-DMPAA.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements :

-

H315: Causes skin irritation. [3][5] * H319: Causes serious eye irritation. [3][5] * H335: May cause respiratory irritation. [3][5] * H302: Harmful if swallowed. [16]* Precautionary Measures :

-

Handling : Use in a well-ventilated area or under a chemical fume hood. [17]Avoid breathing dust. [16]Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. [16][18] * Storage : Store in a cool, dry, dark place in a tightly sealed container. [17] * First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. [16]If on skin, wash with plenty of soap and water. [16]If inhaled, move to fresh air. [17]If swallowed, call a poison center or doctor. [16]

-

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a valuable tool in scientific research. Its significance as a synthetic intermediate in the pharmaceutical industry, particularly for compounds targeting the central nervous system, is well-established. A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

-

Rhodium.ws. (n.d.). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74469, this compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.

- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - MS (GC) Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

Carmo, H., et al. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of forensic sciences, 57(5), 1313–1319. [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

MDPI. (n.d.). Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. Metabolites. Retrieved from [Link]

-

Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

-

Lin, L. C., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 798(2), 241–247. [Link]

-

Nieddu, M., et al. (2018). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 36(2), 287-306. [Link]

-

Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - MS (GC) Spectrum. Retrieved from [Link]

-

SWGDRUG.org. (2013). 2,5-Dimethoxyamphetamine Monograph. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1758-25-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 1758-25-4 [sigmaaldrich.com]

- 6. H27328.06 [thermofisher.com]

- 7. (2,5-Dimethoxyphenyl)acetic acid | 1758-25-4 [chemicalbook.com]

- 8. CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid - Google Patents [patents.google.com]

- 9. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 10. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2C-B - Wikipedia [en.wikipedia.org]

- 13. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2,5-Dimethoxyphenylacetic Acid

Foreword: The Crucial Role of Solubility in the Application of 2,5-Dimethoxyphenylacetic Acid

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |

| Molecular Weight | 196.20 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 121.0-128.0 °C | [4] |

| Predicted pKa | 4.03 ± 0.10 | [5] |

| CAS Number | 1758-25-4 | [1][4] |

Theoretical Framework for the Solubility of an Aromatic Carboxylic Acid

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. As an aromatic carboxylic acid, its solubility is particularly sensitive to the pH of the aqueous medium.

The Influence of Molecular Structure

The molecular architecture of this compound features both hydrophobic (the benzene ring) and hydrophilic (the carboxylic acid and methoxy groups) moieties. The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents like water and alcohols, contributing to its solubility. The two methoxy groups, with their ether linkages, also introduce some polarity. However, the nonpolar benzene ring provides a significant hydrophobic character, which tends to limit its solubility in aqueous solutions but enhances it in organic solvents.[1]

pH-Dependent Solubility: The Role of pKa

The most significant factor influencing the aqueous solubility of this compound is the pH of the solution. The carboxylic acid group has a predicted pKa of approximately 4.03.[5] This value is the pH at which the protonated (uncharged) and deprotonated (charged, carboxylate) forms of the molecule are present in equal concentrations.

-

At pH values below the pKa (pH < 4.03): The carboxylic acid group will be predominantly in its protonated, uncharged form (R-COOH). This form is less polar and therefore less soluble in water.

-

At pH values above the pKa (pH > 4.03): The carboxylic acid group will be predominantly in its deprotonated, anionic form (R-COO⁻). The presence of a charge significantly increases the molecule's polarity and its ability to interact with water molecules, leading to a substantial increase in aqueous solubility.

This relationship can be visualized as follows:

Caption: Ionization equilibrium of this compound.

The Effect of Temperature

For most solid solutes, solubility increases with temperature. The dissolution process can be either endothermic or exothermic. For many organic acids, the dissolution is endothermic, meaning that an increase in temperature will favor the dissolution process, leading to higher solubility. Experimental determination of solubility at various temperatures is necessary to quantify this relationship for this compound.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. The "shake-flask" method is the gold standard for its determination.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., purified water, phosphate-buffered saline at various pHs, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent Systems: Prepare the desired aqueous and organic solvents. For pH-dependent studies, use appropriate buffer systems (e.g., phosphate, citrate) to maintain a constant pH.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

Caption: Workflow for the shake-flask solubility method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount for reliable solubility data.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound.

-

Principle: A small volume of the diluted saturated solution is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector (typically UV-Vis) measures the absorbance of the eluting compound, and the concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

3.2.2. UV-Vis Spectrophotometry

For simpler solvent systems where this compound is the only absorbing species, UV-Vis spectrophotometry offers a straightforward method for quantification.

-

Principle: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a solution of the compound across a range of UV wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λ_max.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted saturated solution and determine its concentration from the calibration curve.

-

Concluding Remarks for the Research Professional

While a definitive, quantitative solubility profile for this compound is not currently cataloged in readily accessible literature, this guide provides the essential theoretical framework and robust experimental protocols for its determination. A thorough understanding of its pH-dependent behavior, coupled with the meticulous application of the shake-flask method and appropriate analytical techniques, will empower researchers to generate the high-quality, reliable solubility data necessary for advancing their work in drug discovery and chemical synthesis. The principles and methodologies detailed herein are fundamental to the broader field of physical chemistry and are directly applicable to the characterization of other novel chemical entities.

References

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick Institutional Repository. Retrieved from [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. Retrieved from [Link]

-

Queimada, A. J., Mota, F. L., Pardal, F., & Fareleira, J. M. N. A. (2009). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 54(3), 999–1005. [Link]

-

Vig, O. P., Sharma, S. D., Verma, N. K., & Handa, V. K. (1977). Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Indian Journal of Chemistry, 15B, 988-990. Retrieved from [Link]

-

Llinàs, A., & Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. medRxiv. [Link]

Sources

2,5-Dimethoxyphenylacetic acid melting point

An In-depth Technical Guide to the Melting Point of 2,5-Dimethoxyphenylacetic Acid

This guide provides a comprehensive technical analysis of the melting point of this compound (CAS No. 1758-25-4), a key intermediate in pharmaceutical and chemical research.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of values to explore the scientific principles, experimental methodologies, and critical factors that govern the accurate determination of this fundamental physical property.

This compound is an aromatic carboxylic acid utilized as a building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its melting point is a critical parameter for identity confirmation and purity assessment. An initial overview of its core properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| CAS Number | 1758-25-4 | [1][2] |

| Appearance | White to off-white/cream crystalline powder | [1][2] |

| Reported Melting Point | 121-128 °C | [1][2][4][5] |

Analysis of Reported Melting Point Data

A survey of commercial suppliers and literature reveals a slight variance in the reported melting point of this compound. This variation is instructive for understanding the practical realities of physical property measurement.

| Source | Purity | Reported Melting Point (°C) |

| Thermo Scientific Chemicals | ≥98.5% | 121.0 - 128.0 |

| Sigma-Aldrich | 98% | 124 |

| Chem-Impex | ≥99% (GC) | 123 - 125 |

| Fisher Scientific | 99% | 123 - 125 |

| Published Synthesis[6] | (Unspecified) | 110 (uncorrected) |

The consensus for high-purity (≥98%) material centers around a melting range of 123-125 °C .[1][4][5] The broader range of 121-128°C provided by some suppliers accounts for potential batch-to-batch variability and different analytical criteria.[2] The significantly lower value of 110°C reported in a synthetic procedure is a classic example of melting point depression due to the presence of impurities, such as residual solvents or unreacted starting materials from the synthesis.[6]

The Scientific Principles Governing Melting Point

An accurate interpretation of melting point data requires a firm grasp of the underlying physicochemical principles. The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium.[7] For a pure, crystalline solid, this transition occurs over a very narrow temperature range, often less than 1-2 °C.[7]

The Impact of Impurities

The presence of even small amounts of soluble impurities will typically cause a depression of the melting point and a broadening of the melting range .[7] This occurs because the impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon is fundamental to using melting point as a criterion for purity.

Caption: Impurities disrupt the crystal lattice, lowering and broadening the melting range.

The Potential for Polymorphism

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[8] Different polymorphs of the same compound are, in effect, different solids and will exhibit different physical properties, including distinct melting points and solubilities.[8] While specific polymorphs of this compound are not prominently documented in the reviewed literature, this phenomenon is a critical consideration in drug development, as a change in crystal form can impact bioavailability and stability. Researchers should be aware that different crystallization conditions could potentially lead to different polymorphs with varying melting points.

Authoritative Protocol: Melting Point Determination by Capillary Method

The following protocol details the standard capillary method for determining the melting point of this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Experimental Workflow Diagram

Caption: Standard operating procedure for accurate capillary melting point determination.

Step-by-Step Methodology

-

Sample Preparation :

-

Action: Place a small amount of this compound on a watch glass. If it appears clumpy, gently crush it into a fine, uniform powder using a spatula.

-

Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube. The sample must be completely dry, as residual solvent (e.g., from recrystallization) will act as an impurity and depress the melting point.[9]

-

-

Capillary Tube Loading :

-

Action: Tap the open end of a capillary tube (sealed at one end) into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to compact the powder. Repeat until a column of 2-3 mm of tightly packed material is at the bottom.

-

Causality: Insufficient sample may be difficult to observe, while too much sample will create a large temperature gradient across the sample mass, leading to a broadened apparent melting range.[10]

-

-

Instrumental Setup & Measurement :

-

Action: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Causality: The instrument's thermometer must be calibrated against known standards to ensure accuracy.

-

-

Determination of Melting Range :

-

Action (Rapid Scan): For an unknown or potentially impure sample, first perform a rapid scan by heating at a rate of 10-20 °C per minute to quickly find the approximate melting temperature.[9]

-

Action (Accurate Measurement): Using a fresh sample, allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.[9]

-

Causality: A slow heating rate is critical to allow the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium. Heating too quickly is the most common source of erroneously high and broad melting ranges.[10]

-

-

Recording Observations :

-

Action: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid becomes visible.

-

T₂: The temperature at which the last solid crystal melts completely.

-

-

Action: The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow (e.g., 123.5 - 124.5 °C).

-

Conclusion

The melting point of this compound is a critical quality attribute, with a consensus value for high-purity material in the range of 123-125 °C . Deviations from this range, particularly a depression and broadening, are strong indicators of impurities. Accurate and reproducible determination is contingent upon proper sample preparation, meticulous adherence to a slow heating rate (1-2 °C/min), and the use of a calibrated apparatus. Understanding the scientific principles of melting point depression and potential polymorphism provides the necessary context for researchers to not only measure but also correctly interpret this fundamental physical property.

References

-

Vig, O. P., et al. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

- Google Patents. CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.

- Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

-

Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

University of Calgary. Experiment 1: Melting-point Determinations. [Link]

-

University of Technology, Iraq. experiment (1) determination of melting points. [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

PubMed, National Institutes of Health. Phenylacetic acid derivatives as hPPAR agonists. [Link]

-

Wikipedia. Phenylacetic acid. [Link]

-

All About Drugs. Polymorphism. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2,5-Dimethoxyphenyl)acetic acid | 1758-25-4 [chemicalbook.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Synthesis of this compound, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]

- 7. athabascau.ca [athabascau.ca]

- 8. Polymorphism – All About Drugs [allfordrugs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Biological Activity of 2,5-Dimethoxyphenylacetic Acid

This guide provides a comprehensive technical overview of 2,5-Dimethoxyphenylacetic acid (2,5-DMPAA), with a focus on its biological significance, metabolic origins, and relationship to psychoactive phenethylamines. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology and metabolism of serotonergic compounds.

Introduction and Physicochemical Properties

This compound (2,5-DMPAA) is a carboxylic acid derivative of dimethoxybenzene.[1][2] While its direct biological activity is not extensively characterized in scientific literature, it holds significant relevance as a primary metabolite of several psychoactive 2,5-dimethoxyphenethylamine derivatives.[3][4] Understanding the properties and metabolic generation of 2,5-DMPAA is therefore crucial for a complete pharmacological and toxicological assessment of its parent compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1758-25-4 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetic acid | [1] |

| Melting Point | 124 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as ethanol and methanol. |

2,5-DMPAA as a Metabolite of Psychoactive Phenethylamines